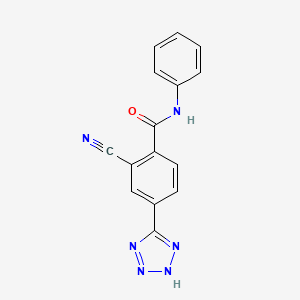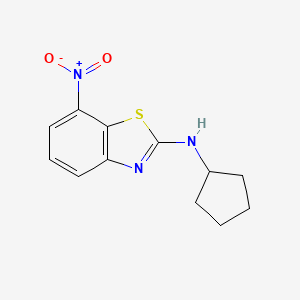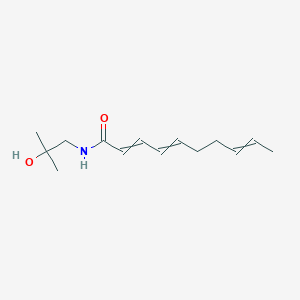
N-(4-Aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Aminofenil)-N-metil-2-(1-metilpiperidin-4-il)acetamida es un compuesto químico con la fórmula molecular C15H24N4O. Es conocido por su estructura única, que incluye un grupo aminofenil, un grupo metil y un grupo piperidinilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-Aminofenil)-N-metil-2-(1-metilpiperidin-4-il)acetamida generalmente implica la reacción del ácido 4-aminofenilacético con N-metilpiperidina en presencia de un agente de acoplamiento. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o etanol, y la reacción se lleva a cabo a temperaturas que van desde la temperatura ambiente hasta las condiciones de reflujo .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. El proceso está optimizado para obtener un alto rendimiento y pureza, con un control cuidadoso de los parámetros de reacción, como la temperatura, la presión y el tiempo de reacción .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-Aminofenil)-N-metil-2-(1-metilpiperidin-4-il)acetamida se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden implicar reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Reactivos y Condiciones Comunes
Las reacciones generalmente ocurren en condiciones suaves a moderadas, con temperaturas que van desde 0 °C hasta 100 °C. Los solventes como el etanol, el metanol y el diclorometano se utilizan comúnmente .
Productos Mayores Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir N-(4-nitrofenil)-N-metil-2-(1-metilpiperidin-4-il)acetamida, mientras que la reducción puede producir N-(4-aminofenil)-N-metil-2-(1-metilpiperidin-4-il)etanol .
Aplicaciones Científicas De Investigación
N-(4-Aminofenil)-N-metil-2-(1-metilpiperidin-4-il)acetamida tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de N-(4-Aminofenil)-N-metil-2-(1-metilpiperidin-4-il)acetamida involucra su interacción con objetivos moleculares y vías específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influyendo en los procesos celulares. Los objetivos moleculares y las vías exactas implicados aún están bajo investigación, pero los estudios sugieren que puede afectar las vías de señalización relacionadas con el crecimiento y la supervivencia celular .
Comparación Con Compuestos Similares
Compuestos Similares
- N-(4-Aminofenil)-N-metil-2-(1-metilpiperidin-4-il)etanol
- N-(4-Nitrofenil)-N-metil-2-(1-metilpiperidin-4-il)acetamida
- 4-Amino-1-(7H-pirrolo[2,3-d]pirimidin-4-il)piperidina-4-carboxamidas
Singularidad
N-(4-Aminofenil)-N-metil-2-(1-metilpiperidin-4-il)acetamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su estructura permite modificaciones químicas versátiles, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Número CAS |
652140-10-8 |
|---|---|
Fórmula molecular |
C15H23N3O |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
N-(4-aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C15H23N3O/c1-17-9-7-12(8-10-17)11-15(19)18(2)14-5-3-13(16)4-6-14/h3-6,12H,7-11,16H2,1-2H3 |
Clave InChI |
PVCLRYCBNJAJPE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)CC(=O)N(C)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)
![[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol](/img/structure/B12519877.png)

![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea](/img/structure/B12519890.png)
![2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12519894.png)
![3-(2-Methoxyphenyl)-6-(2-methylphenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12519905.png)




![2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate](/img/structure/B12519926.png)

